molecular formula C16H26O5 B14305118 Ethyl 11-(acetyloxy)-4-oxododec-2-enoate CAS No. 120016-72-0

Ethyl 11-(acetyloxy)-4-oxododec-2-enoate

Cat. No.: B14305118
CAS No.: 120016-72-0
M. Wt: 298.37 g/mol
InChI Key: SJCHUEUADAJBPW-UHFFFAOYSA-N
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Description

Ethyl 11-(acetyloxy)-4-oxododec-2-enoate is a structurally complex aliphatic ester featuring a 12-carbon backbone (dodec-2-enoate) with key functional groups: an ethyl ester at the carboxyl terminus, an acetyloxy (-OAc) substituent at position 11, and a ketone (4-oxo) at position 4.

Properties

CAS No.

120016-72-0

Molecular Formula

C16H26O5

Molecular Weight

298.37 g/mol

IUPAC Name

ethyl 11-acetyloxy-4-oxododec-2-enoate

InChI

InChI=1S/C16H26O5/c1-4-20-16(19)12-11-15(18)10-8-6-5-7-9-13(2)21-14(3)17/h11-13H,4-10H2,1-3H3

InChI Key

SJCHUEUADAJBPW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC(=O)CCCCCCC(C)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 11-(acetyloxy)-4-oxododec-2-enoate typically involves the esterification of an appropriate carboxylic acid with an alcohol. One common method is the reaction of 11-hydroxy-4-oxododec-2-enoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of esters like this compound often employs continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction. Additionally, azeotropic distillation may be used to remove water formed during the reaction, driving the equilibrium towards ester formation .

Mechanism of Action

The mechanism of action of ethyl 11-(acetyloxy)-4-oxododec-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. These metabolites may interact with cellular receptors or enzymes, modulating various biochemical pathways .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Bioactivity Notes
Ethyl 11-(acetyloxy)-4-oxododec-2-enoate C₁₆H₂₄O₅ 296.36 Ester, acetyloxy, ketone, double bond Inferred antifungal activity (structural analogy)
Ethyl 2-[3-(7-methoxy-2-oxochromen-4-yl)... C₂₃H₁₈O₈ 422.4 Coumarin rings, methoxy, ketone Potential fluorescence/anticoagulant properties (coumarin analogs)
Eicosanoic acid, 2-(acetyloxy)-1-[(acetyl... C₂₆H₄₄O₈ 484.63 Long-chain ester, dual acetyloxy No reported bioactivity
Dibutyl phthalate C₁₆H₂₂O₄ 278.34 Aromatic ester Environmental toxicant

Physicochemical Properties

  • This compound: Moderate hydrophobicity (estimated XLogP3 ~3.0) due to the aliphatic chain and acetyloxy group. The α,β-unsaturated ester may enhance reactivity.
  • Ethyl coumarin derivative (C₂₃H₁₈O₈): Higher hydrophobicity (XLogP3 3.3) due to aromatic rings, limiting membrane permeability compared to aliphatic analogs .

Bioactivity and Mechanistic Insights

  • Antifungal Potential: The acetyloxy and ketone groups in this compound may disrupt fungal membrane integrity or inhibit enzymes via nucleophilic interactions (e.g., thiol groups in fungal proteins) . Similar mechanisms are observed in phenol derivatives like 2,4-bis-(1,1-dimethylethyl)-phenol, a known antifungal agent .
  • Coumarin Analogs : Ethyl 2-[3-(7-methoxy-2-oxochromen-4-yl)...]oxyacetate’s coumarin backbone suggests fluorescence or anticoagulant roles, diverging from the aliphatic compound’s inferred bioactivity .
  • Lack of Activity in Eicosanoic Acid Derivative: Despite structural similarities, bulkier chains and multiple acetyloxy groups may impede target binding, explaining its inactivity .

Research Findings and Gaps

  • Key Studies: Sharma and Thakur (2020) and Ser et al. (2015) highlight esters and ketones as critical for antifungal activity, supporting the inferred role of this compound .
  • Mechanistic Uncertainty : The compound’s α,β-unsaturated ester could enable covalent interactions with fungal proteins, but empirical validation is lacking.
  • Comparative Limitations: Unlike dibutyl phthalate (environmental persistence) or coumarin derivatives (specialized roles), this compound’s aliphatic structure may balance solubility and reactivity for agricultural applications .

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